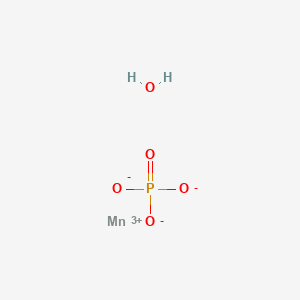

Manganese(III) phosphate hydrate; 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

Manganese phosphate monohydrate is produced by the reaction of an Mn(II) salt, such as manganese(II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn(II) in phosphoric acid . Aqueous synthesis of Manganese phosphate hydrate crystals has also been reported .Molecular Structure Analysis

The anhydrous form of Manganese(III) phosphate has an olivine structure and naturally occurs as the mineral purpurite. The monohydrate has a monoclinic structure, similar to that of magnesium sulfate monohydrate, but has distortions at the octahedral manganese center due to the Jahn-Teller effect . It consists of interconnected distorted trans - [Mn (PO 4) 4 (H 2 O) 2] octahedrons .Chemical Reactions Analysis

The diphosphomanganate (III) ion slowly converts to the monohydrate. Heating of the monohydrate does not yield the anhydrous form, instead, it decomposes to manganese (II) pyrophosphate (Mn 2 P 2 O 7) at 420 °C . To produce the anhydrous form, lithium manganese (II) phosphate is oxidized with nitronium tetrafluoroborate under inert conditions .Physical And Chemical Properties Analysis

Manganese(III) phosphate hydrate has a molecular weight of 170.95 . It is insoluble in water, acetonitrile, ethanol, and acetone . The anhydrous form is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .Applications De Recherche Scientifique

Electrochemical Energy Storage

Manganese(III) phosphate hydrate has shown promise in electrochemical energy storage applications due to its wide potential windows and high specific capacitances. A study highlighted the synthesis of a manganese phosphate material exhibiting excellent electrochemical performance in both alkaline and neutral electrolytes, demonstrating outstanding rate capabilities and cycling stabilities. This material's layered crystal structure improves electrolyte ion diffusion, making it suitable for supercapacitor applications (Ma et al., 2016).

Material Synthesis and Application

The facile fabrication of manganese phosphate nanosheets has been explored for supercapacitor applications, showcasing excellent supercapacitive performance in alkaline electrolytes. These nanosheets, when treated at various annealing temperatures, present optimal electrochemical properties, indicating potential for high energy density storage systems (Dai et al., 2016).

Pigment Materials

Manganese phosphate hydrate crystals synthesized from aqueous solutions containing MnCl2, (NH4)2HPO4, and citric acid have been utilized to create inorganic pigment materials. Through specific synthesis conditions, vivid pink colored and highly transparent large single crystals of hureaulite [Mn5(PO3OH)2(PO4)2·4H2O] have been obtained, showcasing potential applications in the pigment industry (Uchiyama et al., 2021).

Phosphate Removal Technologies

A novel approach has enhanced hydrous manganese oxide's ability to remove phosphate from water by immobilizing nano-HMO within a polystyrene anion exchanger. This method significantly improves phosphate removal efficiency in the presence of common coexisting ions, highlighting a potential advancement in water treatment technologies (Pan et al., 2014).

Wear Characteristics Enhancement

Manganese phosphate coatings have been studied for their ability to reduce friction and improve lubrication in sliding components. The tribological behavior of manganese phosphate-coated AISI D2 steels indicates enhanced wear resistance, suggesting applications in improving the durability and performance of mechanical components (Ilaiyavel & Venkatesan, 2012).

Safety And Hazards

Orientations Futures

Manganese phosphate hydrate crystals have been successfully fabricated for supercapacitor applications . The enhanced reactivity of α-Mn 2 O 3 -cubic was explained by the fact that the exposed (001) surface facets of α-Mn 2 O 3 -cubic have higher amounts of low-coordinated surface oxygen sites, which are capable of facilitating the oxygen activation and improving the surface redox properties .

Relevant papers on Manganese(III) phosphate hydrate have been analyzed to provide this comprehensive report .

Propriétés

IUPAC Name |

manganese(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(III) phosphate hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)